molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
CAS RN: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05061769

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.55 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Four
Name
Quantity
0.55 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.61 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05061769

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.55 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Four
Name
Quantity
0.55 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.61 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05061769

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.55 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Four
Name
Quantity
0.55 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.61 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.